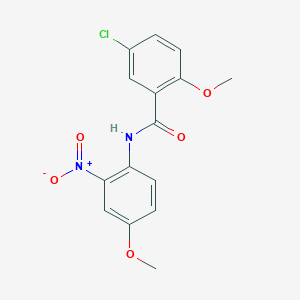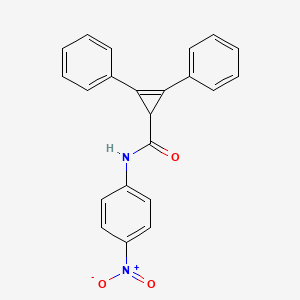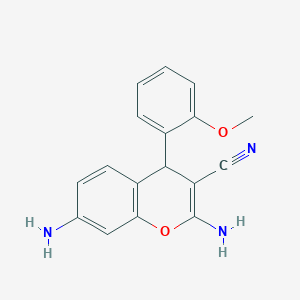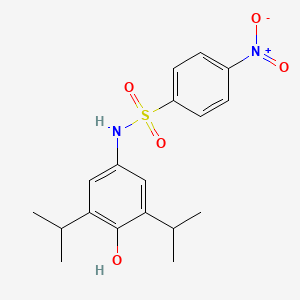
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, also known as DTT, is a chemical compound that has been extensively studied for its potential applications in scientific research. DTT is a thiol-based reducing agent that is commonly used to break disulfide bonds in proteins, thereby facilitating their analysis and manipulation. In addition, DTT has been found to have a range of other biochemical and physiological effects, making it a versatile tool for researchers in various fields.
作用机制
The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is based on its thiol group, which is able to break disulfide bonds in proteins. This allows for the reduction of protein disulfide bonds to free sulfhydryl groups, which can then be used in a variety of biochemical reactions. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to have antioxidant properties, which may be related to its ability to protect cells from oxidative stress.
Biochemical and Physiological Effects
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has a range of biochemical and physiological effects that make it a useful tool for researchers in various fields. In addition to its role as a reducing agent and antioxidant, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to modulate the activity of certain enzymes, including protein kinases and phosphatases. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has also been shown to protect cells from oxidative stress and to inhibit the formation of protein aggregates.
实验室实验的优点和局限性
One of the primary advantages of using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in lab experiments is its ability to break disulfide bonds in proteins, which allows for their analysis and manipulation. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is relatively inexpensive and easy to use, making it a popular choice for researchers. However, there are also some limitations to using N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, including its potential toxicity and instability in certain conditions.
未来方向
There are many potential future directions for research on N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide, including the development of new synthesis methods and the exploration of its potential applications in various fields. One area of particular interest is the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in the study of protein folding and misfolding, which has implications for a range of diseases, including Alzheimer's and Parkinson's. In addition, there is ongoing research on the use of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide in protein engineering and the development of new therapeutics.
合成方法
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide can be synthesized using a variety of methods, including the reaction of 2-chloroquinoline with 4,5-dimethylthiazole and sodium hydride, followed by the addition of 2-mercapto-N-(propan-2-yl)acetamide. Alternatively, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide can be synthesized using the reaction of 2-chloroquinoline with 4,5-dimethylthiazole and sodium hydride, followed by the addition of 2-mercapto-N-(propan-2-yl)acetamide.
科学研究应用
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has a wide range of applications in scientific research, particularly in the fields of biochemistry and molecular biology. One of the primary uses of N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is as a reducing agent to break disulfide bonds in proteins, which allows for their analysis and manipulation. N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide is also commonly used in protein purification, as it can help to prevent the formation of protein aggregates. In addition, N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(2-quinolinylthio)propanamide has been found to have a range of other biochemical and physiological effects, including the ability to protect cells from oxidative stress and to modulate the activity of certain enzymes.
属性
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-10-11(2)23-17(18-10)20-16(21)12(3)22-15-9-8-13-6-4-5-7-14(13)19-15/h4-9,12H,1-3H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REQUOLXWPKHQJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)C(C)SC2=NC3=CC=CC=C3C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-quinolin-2-ylsulfanylpropanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 2-[(dichloroacetyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4960459.png)
![methyl N-cyano-N-[4-(diethylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]glycinate](/img/structure/B4960467.png)

![N-phenyl-4-{[(pyridin-4-ylmethyl)amino]sulfonyl}thiophene-2-carboxamide](/img/structure/B4960477.png)
![4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4960485.png)


![N~2~-(3-chloro-4-fluorophenyl)-N~1~-{3-[methyl(methylsulfonyl)amino]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4960504.png)
![ethyl 4-(5-{[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B4960524.png)


